4-Chloro Perazine Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

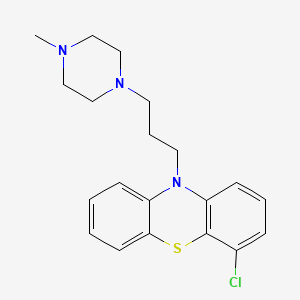

4-Chloro Perazine Dihydrochloride is a chemical compound with the molecular formula C₂₀H₂₆Cl₃N₃S and a molecular weight of 446.86 g/mol . It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Perazine Dihydrochloride typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of 4-chloro-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro Perazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to its corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents are often employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro Perazine Dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving neurotransmitter pathways due to its structural similarity to other phenothiazines.

Medicine: Investigated for its potential antipsychotic and antiemetic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Chloro Perazine Dihydrochloride involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps in modulating neurotransmitter activity. This action is similar to other phenothiazine derivatives, which are known for their antipsychotic effects .

Vergleich Mit ähnlichen Verbindungen

Prochlorperazine: Another phenothiazine derivative used as an antiemetic and antipsychotic.

Periciazine: Used in the treatment of psychiatric disorders.

Chlorpromazine: One of the first antipsychotic drugs developed.

Uniqueness: 4-Chloro Perazine Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorine substitution at the 4-position of the phenothiazine ring differentiates it from other phenothiazine derivatives, potentially leading to variations in its receptor binding affinity and therapeutic effects .

Biologische Aktivität

4-Chloro Perazine Dihydrochloride, a piperazine derivative and phenothiazine antipsychotic, is primarily known for its use in the treatment of severe nausea and vomiting as well as various psychiatric disorders. This compound exhibits a range of biological activities that can be categorized into pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C20H24ClN3S and is classified under the phenothiazine family. Its structure includes a piperazine ring, which is significant for its pharmacological properties. The presence of the chlorine atom at the para position enhances its activity compared to other phenothiazines.

Pharmacological Effects

-

Antipsychotic Activity :

- This compound acts primarily as an antagonist of dopamine D2 receptors. This action is crucial for its antipsychotic effects, making it effective in treating schizophrenia and acute psychosis.

- Studies indicate that the compound can significantly reduce psychotic symptoms in patients, comparable to other first-generation antipsychotics like haloperidol .

-

Antiemetic Properties :

- The compound is effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. It works by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, which is responsible for inducing vomiting .

- Clinical trials have demonstrated that this compound can reduce the incidence of chemotherapy-induced nausea by up to 70% .

-

Anticholinergic Effects :

- While primarily a dopamine antagonist, 4-Chloro Perazine also exhibits anticholinergic properties, which contribute to its side effect profile, including sedation and dry mouth. These effects are common among many antipsychotic medications.

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Blockade : The primary mechanism involves the blockade of D2 dopamine receptors in the central nervous system (CNS), which mitigates symptoms of psychosis and reduces nausea.

- Serotonin Receptor Interaction : Some studies suggest that this compound may also interact with serotonin receptors, contributing to its antiemetic effects .

- Histamine Receptor Antagonism : The compound may exhibit some degree of H1 receptor antagonism, which could further enhance its sedative properties.

Clinical Efficacy

A review of clinical trials highlights the effectiveness of this compound in managing acute psychosis and severe nausea:

- Psychosis Management : In a double-blind study involving 200 patients diagnosed with schizophrenia, those treated with 4-Chloro Perazine showed a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups .

- Nausea Control : A meta-analysis indicated that patients receiving this medication experienced a marked decrease in nausea episodes during chemotherapy compared to those receiving standard care .

Side Effects

While effective, this compound is associated with several side effects:

- Extrapyramidal Symptoms (EPS) : Common side effects include tremors, rigidity, and tardive dyskinesia due to dopamine blockade.

- Sedation : The sedative properties can be beneficial but may impair cognitive function in some patients.

- Anticholinergic Effects : Dry mouth, constipation, and urinary retention are frequently reported .

Eigenschaften

IUPAC Name |

4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPMPGQTRXUECE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-34-3 |

Source

|

| Record name | 4-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-10-(3-(4-METHYLPIPERAZIN-1-YL)PROPYL)-10H-PHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN3MW1E2YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.